An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine
An In-depth Technical Guide to the Basic Chemical Properties of Perlolyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlolyrine is a naturally occurring β-carboline alkaloid found in a variety of plant species, including Codonopsis pilosula, and has also been identified in the mycelium of some fungi.[1] As a member of the harmala alkaloid class of compounds, Perlolyrine has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory, anticancer, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of Perlolyrine, detailed experimental protocols for its study, and visual representations of its potential signaling pathways to support further research and development.
Core Chemical Properties
The fundamental chemical and physical properties of Perlolyrine are summarized in the tables below, providing a consolidated reference for researchers.
Identification and Structural Details
| Property | Value | Source |
| IUPAC Name | [5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol | [1][2] |
| Synonyms | Perlolyrin, Substance YS, Yellow substance YS, Tribulusterine | [2] |
| CAS Number | 29700-20-7 | [1][2] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [2] |
| SMILES | OCC1=CC=C(O1)C2=NC=CC3=C2NC4=CC=CC=C43 | [3] |
| InChI Key | KFUCYPGCMLPUMT-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 264.28 g/mol | [1][2][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 179-181 °C (in Ethanol), 183 °C | [4][5][6] |
| Boiling Point (Predicted) | 533.9 ± 45.0 °C | [5][7] |
| pKa (Predicted) | 13.85 ± 0.10 | [5][7] |
| XLogP3 | 2.2 | [4] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | Soluble | [8] |
| Chloroform (B151607) | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate (B1210297) | Soluble | [8] |
| Acetone | Soluble | [8] |
| Water (Predicted) | 0.089 g/L | [3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of Perlolyrine.
Isolation and Purification from Codonopsis pilosula
This protocol is adapted from general methods for isolating alkaloids and other secondary metabolites from plant materials.
Objective: To isolate and purify Perlolyrine from the dried roots of Codonopsis pilosula.
Materials:
-
Dried and powdered roots of Codonopsis pilosula
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Ammonia solution (NH₄OH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate 1 kg of powdered Codonopsis pilosula roots with 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 2% HCl.
-
Partition the acidic solution with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane layers.
-
Basify the aqueous layer to pH 9-10 with concentrated NH₄OH.
-
Extract the basified solution with ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude alkaloid fraction.
-
-
Column Chromatography:
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel.
-
Pack a silica gel column (e.g., 5 cm diameter, 50 cm length) with a slurry of silica gel in chloroform.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the polarity with MeOH).
-
Collect fractions (e.g., 20 mL each) and monitor by TLC using a suitable mobile phase (e.g., CHCl₃:MeOH, 95:5) and UV visualization.
-
-
Purification:
-
Combine fractions containing the compound of interest (identified by comparison with a standard if available, or by further analytical methods).
-
Recrystallize the combined fractions from a suitable solvent system (e.g., ethanol) to obtain pure Perlolyrine.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
-
In Vitro Melanogenesis Inhibition Assay
This protocol describes a method to assess the inhibitory effect of Perlolyrine on melanin (B1238610) production in B16F10 melanoma cells.
Objective: To determine the dose-dependent effect of Perlolyrine on melanogenesis in a cell-based assay.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Perlolyrine
-
Kojic acid (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Perlolyrine (e.g., 1, 5, 10, 25, 50 µM) for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Melanin Content Assay:
-
Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of Perlolyrine and 100 nM α-MSH for 72 hours. Use kojic acid as a positive control.
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content determined by a BCA protein assay.
-
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol outlines a method to evaluate the anti-inflammatory potential of Perlolyrine by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Objective: To assess the ability of Perlolyrine to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Perlolyrine
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Nitric Oxide Production Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of Perlolyrine for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control with dexamethasone.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance with a standard curve of NaNO₂.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Perlolyrine are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.
Proposed Workflow for Isolation of Perlolyrine
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Perlolyrine | C16H12N2O2 | CID 160179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Perlolyrine (HMDB0030327) [hmdb.ca]
- 4. echemi.com [echemi.com]
- 5. perlolyrine CAS#: 29700-20-7 [m.chemicalbook.com]
- 6. Showing Compound Perlolyrine (FDB002170) - FooDB [foodb.ca]
- 7. perlolyrine | 29700-20-7 [chemicalbook.com]
- 8. Perlolyrine | CAS:29700-20-7 | Manufacturer ChemFaces [chemfaces.com]
